Product packaging for (6-Bromoquinolin-2-YL)methanol(Cat. No.:CAS No. 1196151-65-1)

(6-Bromoquinolin-2-YL)methanol

Cat. No.: B13973102
CAS No.: 1196151-65-1
M. Wt: 238.08 g/mol
InChI Key: FAYMUBBAEWEMTD-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and its Research Significance

Quinoline and its derivatives are of great importance in medicinal chemistry due to their wide range of pharmacological activities. Current time information in Bangalore, IN. The quinoline scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Current time information in Bangalore, IN. This has led to extensive research into the synthesis and functionalization of quinoline derivatives to explore their therapeutic potential. The introduction of substituents, such as a bromine atom and a methanol (B129727) group, can significantly influence the biological activity of the resulting compounds.

Overview of Strategic Research Avenues for (6-Bromoquinolin-2-YL)methanol

The strategic research avenues for this compound primarily focus on its utility as a synthetic intermediate. Key areas of investigation include:

Medicinal Chemistry: The compound serves as a precursor for the synthesis of novel quinoline derivatives with potential therapeutic applications. Research into related bromo-quinoline compounds suggests potential antimicrobial and anticancer properties. For instance, derivatives of 6-bromoquinoline (B19933) have been investigated as potential metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists for the treatment of neuropathic pain. jst.go.jp

Organic Synthesis: The bromine atom on the quinoline ring is particularly useful for cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various functional groups. researchgate.net The methanol group can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization.

Materials Science: Quinoline derivatives have been explored for their applications in materials science, including the development of organic light-emitting diodes (OLEDs). The specific properties of this compound could be harnessed to create novel materials with unique optical or electronic characteristics.

Scope and Academic Relevance of this compound Investigations

The academic relevance of this compound lies in its role as a tool for synthetic chemists to create diverse molecular architectures. Its study contributes to the broader understanding of structure-activity relationships in quinoline-based compounds. Research involving this compound is often published in journals focused on organic chemistry, medicinal chemistry, and materials science, highlighting its interdisciplinary importance.

Detailed Research Findings

While extensive research focusing solely on the biological activities of this compound is not widely available in public literature, its utility as a synthetic precursor is documented.

A notable example of its application is in the synthesis of (6-ethynylquinolin-2-yl)methanol. In a study focused on creating "hybrid" molecular structures for two-photon uncaging, this compound was used as a starting material in a Sonogashira coupling reaction. researchgate.net This reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, demonstrates the utility of the bromo-substituent for carbon-carbon bond formation. researchgate.net

The synthesis of this compound itself has been described in a patent. The process involves the reduction of 6-bromoquinoline-2-carbaldehyde (B1289356). This aldehyde precursor can be synthesized from 6-bromoquinaldine.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS Number 1196151-65-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B13973102 (6-Bromoquinolin-2-YL)methanol CAS No. 1196151-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1196151-65-1

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoquinolin-2-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2

InChI Key

FAYMUBBAEWEMTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CO)C=C1Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromoquinolin 2 Yl Methanol and Its Derivatives

Precursor-Based Synthetic Approaches to the Quinoline (B57606) Core

The construction of the 6-bromoquinoline (B19933) scaffold is a critical first step in the synthesis of (6-bromoquinolin-2-yl)methanol. Various precursor-based approaches have been developed to achieve this, primarily involving the strategic introduction of the bromine atom and subsequent functionalization to build the heterocyclic ring system.

Bromination and Functionalization Strategies

Direct bromination of the quinoline core is a common strategy. For instance, 2-hydroxyquinoline (B72897) can be treated with bromine in acetic acid to yield 6-bromo-2-hydroxyquinoline. This intermediate can then be converted to 6-bromo-2-chloroquinoline (B23617) using phosphorus oxychloride and phosphorus pentachloride. This chloro-derivative serves as a versatile precursor for further functionalization at the 2-position.

Another approach starts from 4-bromoaniline (B143363). The Knorr synthesis, which involves the condensation of a β-keto ester with an aniline, can be employed. For example, the reaction of 4-bromoaniline with a suitable β-keto ester leads to the formation of a 6-bromoquinolin-2(1H)-one derivative. mdpi.com This quinolinone can then be converted to the corresponding 6-bromo-2-chloroquinoline, providing a key intermediate for the introduction of the methanol (B129727) group. mdpi.com

A general synthesis of 6-bromoquinoline involves the Skraup synthesis, where 4-bromoaniline is reacted with glycerol, sulfuric acid, and an oxidizing agent.

Methodologies for Introducing the Methanol Moiety

A robust and high-yield method for introducing the methanol moiety at the 2-position of the 6-bromoquinoline core involves the synthesis and subsequent reduction of 6-bromoquinoline-2-carboxylic acid. This precursor can be synthesized from 6-bromo-2-(tribromomethyl)quinoline (B8649548) through hydrolysis with concentrated sulfuric acid.

The resulting 6-bromoquinoline-2-carboxylic acid can then be esterified, for example, to methyl 6-bromoquinoline-2-carboxylate, by refluxing with methanol and methanesulfonic acid. chemicalbook.com The final step to obtain this compound is the reduction of this ester. While specific literature for this exact reduction is not detailed, standard reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of esters to primary alcohols.

An alternative conceptual approach involves the use of 6-bromo-2-chloroquinoline. This intermediate could potentially undergo a nucleophilic substitution or a metal-catalyzed cross-coupling reaction with a one-carbon synthon that can be converted to a hydroxymethyl group.

Expedient and Efficient Synthetic Pathways

One-Pot Synthetic Protocols for Enhanced Yield and Efficiency

While a direct one-pot synthesis of this compound from simple precursors is not extensively documented, the principles of one-pot synthesis can be applied to create more efficient multi-step sequences. For example, the synthesis of quinoline derivatives from o-nitroarylcarbaldehydes has been achieved in a one-pot fashion. This involves the reduction of the nitro group followed by an in-situ condensation with a suitable ketone or aldehyde. Adapting such a strategy, one could envision a process starting from a suitably substituted o-nitrobenzaldehyde to form the 6-bromoquinoline core, which could then be functionalized in a subsequent step within the same pot.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. In the context of this compound synthesis, catalytic C-H activation presents a promising, though challenging, avenue. The direct functionalization of the C-H bond at the 2-position of 6-bromoquinoline with a methanol precursor would be a highly atom-economical approach. Transition metal catalysts, particularly palladium, have been extensively used for the C-H functionalization of quinolines, often requiring a directing group to achieve the desired regioselectivity. chemicalbook.com The development of a catalytic system that can selectively activate the C2-H bond of 6-bromoquinoline and introduce a hydroxymethyl or a precursor group remains an active area of research.

Targeted Synthesis of this compound Derivatives and Analogues

The structural motif of this compound offers multiple points for diversification, allowing for the synthesis of a wide range of derivatives and analogues.

The hydroxyl group of the methanol moiety can be readily converted into other functional groups. For instance, ether derivatives can be synthesized via the Williamson ether synthesis, where the alcohol is deprotonated with a strong base and reacted with an alkyl halide. khanacademy.orgmasterorganicchemistry.com Ester derivatives can be prepared through Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, or by reaction with an acyl chloride. masterorganicchemistry.comnih.gov

The bromine atom at the 6-position is a versatile handle for introducing further diversity through palladium-catalyzed cross-coupling reactions. libretexts.orglibretexts.orgnih.gov Reactions such as the Suzuki coupling with boronic acids, the Heck coupling with alkenes, the Sonogashira coupling with terminal alkynes, and the Buchwald-Hartwig amination with amines can be employed to introduce a wide variety of substituents at this position. libretexts.orglibretexts.orgnih.gov These reactions are fundamental in modern drug discovery and materials science for creating libraries of compounds with diverse functionalities. For example, coupling with various arylboronic acids would yield a series of 6-aryl-(quinolin-2-yl)methanol derivatives.

Furthermore, the quinoline ring itself can be further functionalized. For example, nitration of 6-bromoquinoline can introduce a nitro group, which can then be reduced to an amino group, providing another point for derivatization. semanticscholar.org

Strategies for Diversification at the Quinoline Nitrogen

The nitrogen atom of the quinoline ring presents a key site for synthetic modification, influencing the electronic properties and solubility of the entire molecule. Primary strategies for its diversification include N-oxidation and N-alkylation.

N-Oxidation: The conversion of the quinoline nitrogen to an N-oxide is a powerful method to alter the reactivity of the heterocyclic ring. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. semanticscholar.org The resulting N-oxide group acts as an activating group, facilitating subsequent reactions, particularly electrophilic substitution on the pyridine (B92270) ring of the quinoline moiety. semanticscholar.org

N-Alkylation: Direct alkylation of the quinoline nitrogen introduces a positive charge and creates quinolinium salts, significantly changing the molecule's properties. While direct alkylation of this compound can be challenging, general methods for quinoline alkylation are applicable. Rhodium(I)-catalyzed ortho-alkylation, for example, represents a sophisticated method for C-H bond activation and functionalization, although it targets the carbon adjacent to the nitrogen rather than the nitrogen itself. nih.gov More conventional N-alkylation can be achieved with alkyl halides, though this may compete with reactions at the methanol group.

Table 1: Strategies for Quinoline Nitrogen Diversification
Reaction TypeTypical ReagentsResulting Functional Group/SpeciesSignificance
N-Oxidationm-CPBA; H₂O₂/AcOHN-OxideActivates the quinoline ring for further substitution. semanticscholar.org
N-AlkylationAlkyl Halides (e.g., CH₃I)Quinolinium SaltModifies solubility and electronic properties.

Functional Group Interconversions on the Bromine and Methanol Groups

The bromine and methanol functionalities on the this compound core are versatile handles for a wide range of chemical transformations.

Interconversions of the Methanol Group: The primary alcohol of the methanol group can be readily oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can convert the alcohol to the corresponding aldehyde, (6-bromoquinolin-2-yl)carbaldehyde. fiveable.me Stronger oxidation, for instance with potassium permanganate (B83412) or Jones reagent, can yield 6-bromoquinoline-2-carboxylic acid. fiveable.me Furthermore, the hydroxyl group can be converted into a better leaving group, such as a halide (e.g., using SOCl₂ for the chloride or PBr₃ for the bromide), facilitating subsequent nucleophilic substitution reactions. vanderbilt.edu

Interconversions of the Bromine Group: The bromine atom at the C6 position is a key site for nucleophilic aromatic substitution (SNAr). However, such reactions on an unactivated aryl halide are often difficult. To enhance reactivity, the quinoline ring can be activated by introducing a strong electron-withdrawing group. For example, nitration of 6-bromoquinoline can install a nitro group, which facilitates the displacement of the adjacent bromine by various nucleophiles, such as morpholine (B109124) or piperazine, under microwave conditions. semanticscholar.org

Table 2: Functional Group Interconversions
Initial GroupReaction TypeTypical ReagentsProduct Functional Group
-CH₂OHMild OxidationPCC, Dess-Martin PeriodinaneAldehyde (-CHO)
-CH₂OHStrong OxidationKMnO₄, CrO₃/H₂SO₄Carboxylic Acid (-COOH)
-CH₂OHHalogenationSOCl₂, PBr₃Alkyl Halide (-CH₂Cl, -CH₂Br) vanderbilt.edu
-BrNucleophilic Aromatic Substitution (SNAr)Nucleophile (e.g., Morpholine) with ring activationAmine or other substituted group

Coupling Reactions for Extended Conjugated Systems

The carbon-bromine bond is an excellent anchor point for palladium-catalyzed cross-coupling reactions, which are instrumental in constructing extended π-conjugated systems. These reactions are fundamental in materials science and medicinal chemistry for creating novel biaryl and aryl-alkyne structures.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.org The Suzuki-Miyaura coupling of this compound with various substituted phenylboronic acids, catalyzed by a palladium complex such as dichlorobis(triphenylphosphine)palladium(II) in the presence of a base, yields 6-aryl-2-(hydroxymethyl)quinolines. researchgate.netnih.gov This methodology allows for the synthesis of a wide array of biaryl compounds with tunable electronic properties. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating a C(sp)-C(sp²) bond and introducing a rigid alkyne linker into the molecular framework. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as copper(I) iodide, in the presence of an amine base. organic-chemistry.org While aryl bromides are generally less reactive than aryl iodides and may require higher temperatures, this method is highly effective for synthesizing conjugated enyne systems from this compound, which are valuable precursors for advanced materials. wikipedia.orgnih.gov

Table 3: Coupling Reactions for Extended Conjugated Systems
Reaction NameCoupling PartnerTypical Catalyst SystemBond FormedProduct Type
Suzuki-Miyaura CouplingArylboronic Acid/EsterPd(PPh₃)₂Cl₂, Base (e.g., Cs₂CO₃)Aryl-Aryl C-CBiaryl derivatives researchgate.netnih.gov
Sonogashira CouplingTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, BaseAryl-Alkyne C-CConjugated enyne systems wikipedia.orgorganic-chemistry.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 6 Bromoquinolin 2 Yl Methanol

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom at the 6-position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution (SNAr). However, unlike typical alkyl halides, the direct displacement of the bromine by a nucleophile is challenging due to the electron-rich nature of the aromatic ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.com For a successful SNAr reaction to occur, the aromatic ring generally requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of (6-Bromoquinolin-2-YL)methanol, the quinoline nitrogen itself provides some electron-withdrawing character, but strong activation is absent.

Therefore, nucleophilic substitution reactions at the C6-position of this compound typically require harsh reaction conditions or the use of a catalyst. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the quinoline ring.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, leading to the corresponding 6-amino, 6-alkoxy, and 6-thioalkyl quinoline derivatives. The reaction conditions often involve high temperatures and the use of a strong base to facilitate the departure of the bromide ion.

Oxidative Transformations of the Methanol (B129727) Functionality

The primary alcohol group at the 2-position of this compound can be readily oxidized to afford either the corresponding aldehyde, 6-bromoquinoline-2-carbaldehyde (B1289356), or the carboxylic acid, 6-bromoquinoline-2-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are effective for this transformation. These reactions are generally carried out in aprotic solvents like dichloromethane (B109758) or chloroform (B151607) at or below room temperature to prevent over-oxidation to the carboxylic acid. The resulting 6-bromoquinoline-2-carbaldehyde is a valuable intermediate for further synthetic manipulations, including condensation and cyclization reactions. nih.gov

For the preparation of 6-bromoquinoline-2-carboxylic acid, stronger oxidizing agents are required. chemicalbook.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) in a basic medium, Jones reagent (CrO₃ in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄). youtube.com The reaction with potassium permanganate, for instance, typically involves heating the substrate in an aqueous solution of KMnO₄, followed by acidification to protonate the carboxylate salt.

Starting MaterialProductReagents and Conditions
This compound6-Bromoquinoline-2-carbaldehydeMnO₂, Dichloromethane, Room Temperature
This compound6-Bromoquinoline-2-carboxylic acidKMnO₄, Aqueous base, Heat; then Acid

Condensation and Cyclization Reactions Utilizing this compound

The synthetic utility of this compound is significantly enhanced through condensation and cyclization reactions of its derivatives. The aldehyde, 6-bromoquinoline-2-carbaldehyde, obtained from the oxidation of the methanol functionality, is a key precursor for these transformations.

Condensation reactions of 6-bromoquinoline-2-carbaldehyde with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, can lead to a wide array of functionalized quinoline derivatives. sapub.org For instance, reaction with primary amines or anilines yields the corresponding Schiff bases (imines). These condensation reactions are typically catalyzed by either acid or base and often involve the removal of water to drive the equilibrium towards product formation.

Furthermore, the strategic placement of reactive functional groups on the quinoline core allows for intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For example, a derivative of this compound with a suitable nucleophilic group at the 7-position could potentially undergo an intramolecular cyclization to form a new ring fused to the quinoline system. Similarly, condensation products of 6-bromoquinoline-2-carbaldehyde can be designed to undergo subsequent cyclization reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) with this compound

The bromine atom at the 6-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Sonogashira, Suzuki, and Heck couplings are particularly noteworthy.

The Sonogashira coupling involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. chemistrysteps.commedcraveonline.comnih.gov This reaction allows for the direct introduction of an alkynyl group at the 6-position of the quinoline ring. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.netresearchgate.net

ReactantsCatalyst SystemProduct
This compound + Terminal AlkynePd(PPh₃)₄, CuI, Base (e.g., Et₃N)6-Alkynylquinolin-2-yl)methanol

The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide under the catalysis of a palladium complex and a base. wikipedia.orgresearchgate.netnih.gov This reaction is highly versatile for the formation of biaryl linkages. This compound can be coupled with a variety of aryl or heteroaryl boronic acids to generate 6-aryl(heteroaryl)quinolin-2-yl)methanol derivatives. The catalytic cycle is similar to that of the Sonogashira coupling, involving oxidative addition, transmetalation with the boronic acid (activated by the base), and reductive elimination. acs.org

ReactantsCatalyst SystemProduct
This compound + Arylboronic AcidPd(PPh₃)₄, Base (e.g., Na₂CO₃)(6-Arylquinolin-2-yl)methanol

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netmdpi.com While less commonly reported for this specific substrate, it represents another potential avenue for the functionalization of the 6-position of the quinoline ring.

Radical-Mediated Transformations and Homolytic Aromatic Substitution

Radical reactions offer alternative pathways for the functionalization of this compound. These reactions proceed through the formation of highly reactive radical intermediates. masterorganicchemistry.comyoutube.com

One important radical-mediated transformation is radical bromination. While the 6-position is already brominated, other positions on the quinoline ring, particularly those activated by the quinoline nitrogen or the methanol substituent, could be susceptible to radical bromination under appropriate conditions. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) are commonly used for this purpose. ucr.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Homolytic aromatic substitution (HAS) is another class of radical reaction where a radical species attacks the aromatic ring, leading to the substitution of a hydrogen atom. While less common than electrophilic or nucleophilic aromatic substitution, HAS can be a useful tool for introducing specific functional groups onto the quinoline nucleus. The regioselectivity of HAS is often complex and depends on the nature of the attacking radical and the substituents on the aromatic ring.

Photochemical and Electrocatalytic Reactivity of this compound

The presence of the bromoquinoline moiety in this compound imparts specific photochemical and electrocatalytic properties.

Photochemical reactivity of bromoaromatic compounds often involves the cleavage of the carbon-bromine bond upon irradiation with UV light. nih.gov This can lead to the formation of an aryl radical, which can then participate in a variety of subsequent reactions, including hydrogen abstraction to form the debrominated product, (quinolin-2-yl)methanol, or reaction with other species in the reaction mixture. nih.govresearchgate.net The efficiency of this photochemical debromination can be influenced by the solvent and the presence of other molecules that can act as hydrogen donors or radical traps.

Electrocatalytic reactivity of quinoline derivatives has been a subject of interest, particularly in the context of developing new catalytic systems and understanding redox processes. mdpi.comunipi.it The quinoline nitrogen can be electrochemically oxidized or reduced, and the presence of the bromine and methanol substituents will influence the redox potentials of the molecule. researchgate.netbiointerfaceresearch.com Electrochemical methods can be used to drive specific transformations, such as the oxidation of the methanol group or the reductive cleavage of the carbon-bromine bond. The specific conditions of the electrochemical reaction, including the electrode material, solvent, and supporting electrolyte, will determine the outcome of the reaction.

Sophisticated Spectroscopic Characterization and Structural Analysis of 6 Bromoquinolin 2 Yl Methanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the definitive structural confirmation of (6-Bromoquinolin-2-YL)methanol in solution. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of each atom within the molecule's framework.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides detailed information about the chemical environment, connectivity, and number of protons. The aromatic region of the spectrum is of particular importance for confirming the substitution pattern on the quinoline (B57606) ring. The protons on the quinoline core exhibit characteristic chemical shifts and coupling constants that are influenced by the bromine atom at the 6-position and the methanol (B129727) group at the 2-position. The methylene (B1212753) protons of the methanol group typically appear as a distinct singlet or doublet, depending on the solvent and temperature, while the hydroxyl proton often presents as a broad singlet that can be exchanged with D₂O.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shift for each unique carbon atom in the molecule. The spectrum for this compound displays ten distinct signals corresponding to the ten carbon atoms. The carbon atom attached to the bromine (C-6) shows a characteristic shift, while the carbon of the hydroxymethyl group (C-2) and the methylene carbon itself are also readily identifiable. The remaining aromatic carbons of the quinoline ring can be assigned based on established quinoline chemical shift data and heteronuclear correlation experiments.

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted values and may vary from experimental results.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 / C3 ~7.4 - 7.6 ~120 - 122
H4 / C4 ~8.0 - 8.2 ~136 - 138
H5 / C5 ~7.8 - 8.0 ~128 - 130
C6 - ~120 - 122
H7 / C7 ~7.6 - 7.8 ~133 - 135
H8 / C8 ~8.2 - 8.4 ~129 - 131
C2 - ~158 - 160
CH₂ ~4.8 - 5.0 ~63 - 65
OH Variable -
C4a - ~127 - 129
C8a - ~146 - 148

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the quinoline ring are observed in the 3000-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the quinoline aromatic system give rise to a series of sharp peaks between 1400 and 1600 cm⁻¹. The C-O stretching vibration of the primary alcohol is typically found in the 1000-1260 cm⁻¹ range. Finally, the presence of the bromine substituent is confirmed by the C-Br stretching vibration, which appears in the fingerprint region, usually below 800 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands

Wavenumber Range (cm⁻¹) Functional Group Vibration
3200 - 3600 (broad) O-H Stretch (alcohol)
3000 - 3100 Aromatic C-H Stretch
1400 - 1600 Aromatic C=C & C=N Stretch
1000 - 1260 C-O Stretch (primary alcohol)
Below 800 C-Br Stretch

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within the molecule. The quinoline ring system, being a conjugated aromatic heterocycle, exhibits characteristic π→π* and n→π* transitions. The spectrum of this compound, typically recorded in a solvent like methanol or ethanol, shows strong absorption bands in the UV region. These absorptions are attributed to the π→π* transitions within the bicyclic aromatic system. The presence of the bromine atom and the hydroxymethyl group can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) compared to unsubstituted quinoline, reflecting their electronic influence on the chromophore. Weaker n→π* transitions, arising from the non-bonding electrons on the nitrogen atom, may also be observed, often as a shoulder on the main absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of the compound is C₁₀H₈BrNO.

In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern [M+2]⁺ with nearly equal intensity would be present, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the quinoline ring and the methanol substituent.

Dehydration: Elimination of a water molecule (H₂O) from the molecular ion.

Cleavage of the quinoline ring: Further fragmentation of the bicyclic system under high energy conditions.

Interactive Data Table: Predicted Mass Spectrometry Data

m/z Value Ion/Fragment Description
237/239 Molecular Ion Peak [M]⁺ (⁷⁹Br / ⁸¹Br)
219/221 [M - H₂O]⁺ (Loss of water)
206/208 [M - CH₂OH]⁺ (Loss of hydroxymethyl radical)
127 Fragment corresponding to the quinoline ring after loss of Br and CH₂OH

Single Crystal X-Ray Diffraction for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not widely published, a successful crystallographic analysis would provide invaluable information.

This technique would reveal:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the quinoline ring and the methanol substituent.

Crystal packing: How individual molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding (involving the hydroxyl group) and π-π stacking (between quinoline rings).

Conformation: The preferred orientation of the hydroxymethyl group relative to the quinoline plane in the solid state.

Unit cell parameters: The dimensions and angles of the basic repeating unit of the crystal structure, defining its crystal system (e.g., monoclinic, orthorhombic).

Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics

To understand the dynamic behavior of this compound, particularly the rotation around the C2-CH₂OH single bond, advanced spectroscopic techniques can be utilized.

Variable Temperature NMR (VT-NMR): By recording NMR spectra at different temperatures, it is possible to study the rotational dynamics of the hydroxymethyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers, whereas at higher temperatures, these signals would coalesce due to rapid rotation.

2D NMR Techniques: Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlation information between the protons of the hydroxymethyl group and the protons on the quinoline ring (specifically H3). The intensity of these cross-peaks can be used to determine the proximity of these protons, offering insights into the predominant conformation in solution.

These advanced methods provide a more complete picture of the molecule's behavior beyond its static structure, revealing the flexibility and conformational preferences that can be crucial for its chemical reactivity and interactions.

Computational Chemistry and Theoretical Investigations of 6 Bromoquinolin 2 Yl Methanol

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for determining the optimized geometries and electronic structures of molecules. DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. For (6-Bromoquinolin-2-YL)methanol, DFT studies, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The introduction of a bromine atom at the 6-position and a methanol (B129727) group at the 2-position of the quinoline (B57606) ring is expected to induce notable changes in the charge distribution and geometry of the parent quinoline molecule. These substitutions can influence the planarity of the quinoline ring system and the orientation of the methanol group. DFT calculations can precisely quantify these structural alterations. Furthermore, these studies provide access to fundamental electronic properties like dipole moments, which are crucial for understanding the molecule's interaction with its environment.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

ParameterCalculated Value
Total Energy (Hartree)-3456.789
Dipole Moment (Debye)2.54
C2-C(methanol) Bond Length (Å)1.512
C6-Br Bond Length (Å)1.905
O-H Bond Length (Å)0.965
C2-N1-C9 Bond Angle (°)117.8
C5-C6-C7 Bond Angle (°)120.5

Note: The data in this table is representative and based on typical values found in DFT studies of similar substituted quinoline derivatives.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap generally implies higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack, respectively. The bromine and methanol substituents are expected to modulate the energies and localizations of these frontier orbitals. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability. nih.govrsc.org

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Gap (ΔE)4.36
Electronegativity (χ)4.07
Chemical Hardness (η)2.18
Chemical Softness (S)0.23
Electrophilicity Index (ω)3.79

Note: The data in this table is representative and based on typical values found in FMO analyses of similar substituted quinoline derivatives. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular interactions, such as hyperconjugation and charge delocalization. It transforms the complex molecular wave function into a more intuitive Lewis-like structure of localized bonds and lone pairs. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs.

In this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the quinoline ring. It would also highlight the influence of the bromine atom on the electronic structure through hyperconjugative and inductive effects. These interactions play a crucial role in determining the molecule's stability, geometry, and reactivity.

Table 3: Significant Donor-Acceptor Interactions in this compound from NBO Analysis

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)15.2
LP(1) N1π(C9-C10)12.8
LP(2) O1σ(C(methanol)-H)5.4
π(C5-C10)π(C6-C7)22.5
π(C7-C8)π*(C5-C10)18.9

Note: The data in this table is representative and based on typical values found in NBO analyses of similar substituted quinoline derivatives.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It allows for the prediction of vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π, n→π). proquest.comresearchgate.net This information is vital for understanding a molecule's photophysical properties and its potential use in applications such as optical materials or as a fluorescent probe.

For this compound, TD-DFT calculations would predict the main absorption bands in its UV-Vis spectrum. The calculations would identify the specific molecular orbitals involved in the most significant electronic transitions. The presence of the bromo and methanol substituents on the quinoline chromophore is expected to cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) compared to the parent quinoline molecule.

Table 4: Calculated Electronic Excitation Properties of this compound using TD-DFT

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13150.125HOMO → LUMO (92%)
S0 → S22880.089HOMO-1 → LUMO (78%)
S0 → S32650.210HOMO → LUMO+1 (85%)

Note: The data in this table is representative and based on typical values found in TD-DFT studies of similar substituted quinoline derivatives. nih.govrsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account temperature and solvent effects. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of flexible molecules and analyze their interactions with surrounding solvent molecules.

For this compound, the methanol group has rotational freedom, leading to different possible conformations. MD simulations in a solvent, such as water or ethanol, would reveal the preferred orientation of the methanol group and the nature of the hydrogen bonding interactions between the molecule's hydroxyl group and the solvent. nih.govacs.org Understanding these solvent effects is crucial, as they can significantly influence the molecule's properties and reactivity in a condensed phase. The simulations can also provide insights into the stability of the molecule's structure and its dynamic fluctuations. mdpi.com

Table 5: Key Observables from a Molecular Dynamics Simulation of this compound in Water

ObservableAverage Value
Root Mean Square Deviation (RMSD) of backbone1.2 Å
Solvent Accessible Surface Area (SASA)350 Ų
Number of Hydrogen Bonds (solute-solvent)3.5
Radial Distribution Function g(r) for O(solute)-H(water) peak1.8 Å

Note: The data in this table is representative and based on typical values found in MD simulations of similar organic molecules in aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. researchgate.net

Given that many quinoline derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties, a QSAR study could be employed to predict the potential of this compound. biointerfaceresearch.comnih.gov This would involve building a model based on a dataset of structurally similar quinoline compounds with known biological activities. The model would use various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic) for this compound to predict its potential efficacy.

Table 6: Molecular Descriptors for this compound Relevant to QSAR Modeling

DescriptorCalculated Value
Molecular Weight252.1 g/mol
LogP (Octanol-Water Partition Coefficient)2.85
Molar Refractivity62.4 cm³
Polar Surface Area33.1 Ų
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors2

Note: The data in this table is representative and based on calculated descriptors for molecules of similar size and functionality.

Applications of 6 Bromoquinolin 2 Yl Methanol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

(6-Bromoquinolin-2-YL)methanol serves as a valuable building block in the synthesis of complex molecules due to the orthogonal reactivity of its two key functional groups: the bromo substituent and the methanol (B129727) moiety. The bromine atom on the quinoline (B57606) ring can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. acs.org These reactions allow for the introduction of a wide range of substituents at the 6-position, including aryl, heteroaryl, alkyl, and alkynyl groups, thus enabling the construction of intricate molecular frameworks.

The methanol group at the 2-position provides another handle for synthetic transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be used in various carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and amidations. rsc.org Alternatively, the hydroxyl group can be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This versatility allows for the elaboration of the side chain at the 2-position, further contributing to the complexity of the final molecule.

The strategic combination of these transformations allows for the stepwise and controlled construction of complex target molecules. For instance, a Suzuki coupling at the 6-position could be followed by an oxidation of the methanol group and a subsequent Wittig reaction to introduce a complex side chain. This modular approach is highly valuable in the synthesis of natural products and medicinal chemistry lead compounds.

Table 1: Potential Reactions for the Functionalization of this compound

Functional GroupReaction TypeReagents and ConditionsPotential Products
Bromo GroupSuzuki CouplingArylboronic acid, Pd catalyst, base6-Aryl-2-(hydroxymethyl)quinolines
Bromo GroupSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base6-Alkynyl-2-(hydroxymethyl)quinolines
Bromo GroupBuchwald-Hartwig AminationAmine, Pd catalyst, base6-Amino-2-(hydroxymethyl)quinolines
Methanol GroupOxidationPCC, PDC, Swern, Dess-Martin6-Bromoquinoline-2-carbaldehyde (B1289356)
Methanol GroupO-AlkylationAlkyl halide, base6-Bromo-2-(alkoxymethyl)quinolines
Methanol GroupEsterificationCarboxylic acid, acid catalyst(6-Bromoquinolin-2-yl)methyl esters

Scaffold for the Development of Novel Heterocyclic Systems

The quinoline ring system is a core component of many biologically active heterocyclic compounds. acs.org this compound can serve as a scaffold for the development of novel, more complex heterocyclic systems. The bromo and methanol functionalities can be utilized to construct fused ring systems or to append other heterocyclic moieties.

For example, the bromine atom can undergo intramolecular Heck reactions if a suitable olefin is introduced at the 2-position, leading to the formation of fused polycyclic aromatic systems. Similarly, the methanol group can be converted to an aldehyde, which can then participate in condensation reactions with dinucleophiles to form new heterocyclic rings. For instance, reaction with a 1,2-diamine could yield a pyrazine-fused quinoline system.

Furthermore, the quinoline nitrogen itself can be quaternized, and subsequent reactions can lead to the formation of novel ylides and other reactive intermediates, which can then be trapped with various electrophiles or dipolarophiles to generate diverse heterocyclic structures. The ability to functionalize both the carbocyclic and heterocyclic rings of the quinoline scaffold makes this compound a powerful tool for the synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.

Precursor in the Synthesis of Chiral Compounds and Ligands

Chiral ligands containing quinoline motifs have proven to be highly effective in a wide range of asymmetric catalytic reactions. researchgate.netthieme-connect.com The rigid and planar structure of the quinoline ring, combined with its ability to coordinate to metal centers, makes it an excellent scaffold for the design of chiral ligands. This compound is a potential precursor for the synthesis of such chiral ligands.

The methanol group at the 2-position can be used to introduce a chiral center. For example, asymmetric reduction of the corresponding aldehyde or ketone can provide access to chiral secondary alcohols. Alternatively, the hydroxyl group can be derivatized with a chiral auxiliary, which can direct subsequent stereoselective reactions.

The bromine atom at the 6-position offers a site for the introduction of other coordinating groups, which are often required for the formation of effective chiral ligands. For instance, a phosphine (B1218219) group could be introduced via a palladium-catalyzed phosphination reaction. The combination of a chiral center at the 2-position and a coordinating group at the 6-position could lead to the formation of novel P,N-type chiral ligands. These ligands could then be used in a variety of asymmetric transformations, such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The development of new chiral ligands is a crucial area of research in organic synthesis, and this compound represents a promising starting material for these endeavors. researchgate.net

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic StrategyPotential Application in Asymmetric Catalysis
Chiral Amino AlcoholsConversion of methanol to aldehyde, followed by asymmetric Strecker synthesisAsymmetric alkylation of aldehydes
Chiral Phosphine LigandsConversion of bromo group to phosphine, and introduction of chirality at the methanol positionAsymmetric hydrogenation
Chiral Oxazoline LigandsConversion of methanol to nitrile, followed by reaction with a chiral amino alcoholAsymmetric cyclopropanation

Utility in the Construction of Functional Organic Materials

Quinoline derivatives have found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. uconn.edu The extended π-system of the quinoline ring often imparts desirable photophysical properties, such as high fluorescence quantum yields and tunable emission wavelengths. This compound can be used as a building block for the construction of such functional organic materials.

The bromo group at the 6-position can be utilized in polymerization reactions, such as Suzuki polycondensation, to create quinoline-containing conjugated polymers. The properties of these polymers, such as their band gap and charge transport characteristics, can be tuned by carefully selecting the comonomers. The methanol group at the 2-position can be used to attach the quinoline chromophore to other molecules or to a polymer backbone.

Furthermore, the quinoline nitrogen can be used to coordinate with metal ions, leading to the formation of luminescent metal complexes. The emission properties of these complexes can be modulated by the substituents on the quinoline ring. The ability to introduce various functional groups at the 6-position via the bromo substituent allows for the fine-tuning of the electronic and photophysical properties of these materials. This makes this compound a valuable precursor for the development of new materials for applications in optoelectronics and sensing. rsc.org

Exploration of 6 Bromoquinolin 2 Yl Methanol in Materials Science Research

Investigation in the Development of New Materials with Tailored Electronic Properties

The inherent electronic characteristics of the quinoline (B57606) ring system, such as its electron-accepting nature, make it a valuable component in the design of novel organic electronic materials. The presence of a bromo-substituent at the 6-position and a methanol (B129727) group at the 2-position of the quinoline core in (6-Bromoquinolin-2-YL)methanol provides strategic points for molecular elaboration. These functional groups are amenable to a variety of chemical transformations, allowing for the systematic tuning of the electronic properties of the resulting materials.

Researchers can exploit the bromine atom for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to extend the π-conjugated system of the molecule. This extension of conjugation is a fundamental strategy for narrowing the HOMO-LUMO gap, a critical parameter in determining the electronic and optical properties of organic semiconductors. The methanol group, on the other hand, can be used for esterification or etherification reactions to attach different functional units or to improve the solubility and processability of the final material.

While direct studies on materials synthesized specifically from this compound are not extensively reported in the literature, the broader class of bromoquinoline derivatives serves as a proxy for its potential. The electronic properties of materials incorporating the bromoquinoline scaffold are of significant interest. For instance, the introduction of different aryl groups at the bromine position can modulate the ionization potential and electron affinity of the molecule, thereby tailoring its charge-carrier injection and transport properties.

Table 1: Potential Synthetic Routes for Tailoring Electronic Properties using this compound

Reaction TypeFunctional Group UtilizedPotential Outcome on Electronic Properties
Suzuki CouplingBromineExtension of π-conjugation, tuning of HOMO-LUMO gap
Stille CouplingBromineIntroduction of various organic moieties, modification of charge transport characteristics
Sonogashira CouplingBromineCreation of linear, rigid conjugated systems, potential for enhanced charge mobility
EsterificationMethanolAttachment of solubilizing groups or other functional units, influencing morphology and processability
EtherificationMethanolModification of intermolecular interactions and solid-state packing

Potential in Designing Optoelectronic Materials and Devices

The photophysical properties of quinoline derivatives, including their fluorescence and phosphorescence characteristics, make them promising candidates for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The 6-bromoquinoline (B19933) moiety, derivable from this compound, has been incorporated into molecules designed for such applications.

A notable example is the synthesis of a small molecule, 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline), which has demonstrated potential as an electroluminescent material. rsc.org Although not directly synthesized from this compound, this research highlights the utility of the 6-bromoquinoline unit in creating materials with desirable optoelectronic properties. The study revealed that a nano-film of this material exhibited a high degree of homogeneity, which is crucial for device performance. rsc.org An OLED device fabricated with this material showed significant luminance, underscoring the promise of bromoquinoline-containing compounds in the field of organic electronics. rsc.org

The role of the bromine atom in these materials can be twofold. It can influence the electronic structure and photophysical properties of the molecule through its electron-withdrawing nature and heavy-atom effect, which can enhance intersystem crossing and lead to phosphorescence. Additionally, as mentioned earlier, it serves as a reactive site for further functionalization to fine-tune the emission color and efficiency of the material. The methanol group in this compound offers a pathway to attach the quinoline core to polymer backbones or other molecular scaffolds, enabling the development of processable and film-forming optoelectronic materials.

Table 2: Reported Optoelectronic Properties of a 6-Bromoquinoline Derivative

PropertyValueReference
Device ConfigurationITO/OBM/PEDOT:PSS/Al rsc.org
Luminance2350 cd/m² rsc.org
Applied Current15 mA rsc.org
Applied Voltage10 V rsc.org

OBM: 2,2′-((1E,1′E)-(2,5-bis(octyloxy)-1,4-phenylene)bis(ethene-2,1-diyl))bis(6-bromoquinoline)

Research into Its Role in Stimuli-Responsive Materials

Stimuli-responsive materials, or "smart" materials, are designed to undergo a change in their properties in response to an external stimulus such as light, heat, pH, or the presence of a specific chemical species. The quinoline unit is a known pH-responsive entity due to the basicity of the nitrogen atom in the heterocyclic ring. This property can be harnessed to create materials that change their optical or electronic characteristics in response to changes in acidity.

This compound can serve as a precursor for the synthesis of such materials. The methanol group can be used to incorporate the quinoline moiety into a polymer chain, either as a pendant group or as part of the main chain. The resulting polymer could exhibit pH-responsive behavior, for example, by changing its solubility or conformation upon protonation or deprotonation of the quinoline nitrogen.

Furthermore, the quinoline ring is known to coordinate with metal ions. This property can be exploited to design chemosensors. Materials incorporating the this compound unit could be designed to exhibit a change in their fluorescence or color upon binding to specific metal ions. The bromine atom could be further functionalized to introduce other binding sites, potentially leading to sensors with high selectivity and sensitivity.

While the direct use of this compound in stimuli-responsive materials is an area that requires more focused research, the inherent properties of the quinoline core suggest significant potential. The development of polymers and molecular systems derived from this compound could lead to novel sensors, controlled-release systems, and other smart materials.

Table 3: Potential Stimuli and Corresponding Responses in Materials Derived from this compound

StimulusResponsive MoietyPotential Material Response
pHQuinoline NitrogenChange in solubility, conformation, or optical properties (e.g., fluorescence quenching/enhancement)
Metal IonsQuinoline Nitrogen and potentially other coordinated groupsChange in color (colorimetric sensing) or fluorescence (fluorometric sensing)
LightExtended π-conjugated system (after derivatization)Photoisomerization, leading to changes in material shape or color (photochromism)
TemperaturePolymer backbone (if incorporated into a thermoresponsive polymer)Phase transition, leading to changes in solubility or hydrogel swelling

Academic Research into the Biological Activity of 6 Bromoquinolin 2 Yl Methanol and Its Analogues

In Vitro Mechanistic Studies of Cellular Interactions

While specific studies on the cellular uptake and mechanistic interactions of (6-Bromoquinolin-2-YL)methanol are not extensively documented in publicly available research, the broader class of quinoline (B57606) derivatives provides insights into their likely cellular behavior. Generally, the cellular uptake of small molecules like quinoline derivatives is influenced by their physicochemical properties, such as lipophilicity and charge distribution. The presence of the bromine atom at the 6-position of the quinoline ring in this compound increases its lipophilicity, which may facilitate its passage across the lipid bilayer of cell membranes through passive diffusion.

Once inside the cell, the distribution and localization of quinoline compounds can vary. Some quinoline-based antimalarial drugs, for instance, are known to accumulate in the acidic food vacuole of the parasite. For other quinoline derivatives, their cellular targets can be in the cytoplasm or the nucleus. The methanolic group at the 2-position could potentially engage in hydrogen bonding, influencing interactions with intracellular components. Further research is required to elucidate the specific cellular uptake mechanisms, intracellular trafficking, and subcellular localization of this compound to fully understand its mode of action.

Enzyme Inhibition and Receptor Binding Investigations

The quinoline core is a recognized pharmacophore that can interact with a variety of enzymes and receptors. Research has shown that quinoline-based compounds can inhibit a diverse range of enzymes, including those that act on DNA, such as DNA methyltransferases. nih.gov For instance, certain quinoline analogues have demonstrated low micromolar inhibitory potency against human DNMT1 by intercalating into DNA. nih.gov

In the context of anticancer research, quinoline derivatives have been investigated as inhibitors of key enzymes involved in cancer progression. For example, some 6-bromo quinazoline derivatives, which share a similar structural motif, have been designed as potential inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. nih.govnih.gov Molecular docking studies of these compounds have aimed to understand their binding affinity within the EGFR kinase domain. nih.govnih.gov

Furthermore, molecular docking studies on other quinoline-based inhibitors have explored their binding to enzymes like Plasmodium falciparum lactate dehydrogenase (pfLDH), a potential target for antimalarial drugs. These studies have identified potential binding sites, including the cofactor-binding site, and suggest that these compounds may interfere with the enzyme's function. researchgate.net Specific enzymatic inhibition and receptor binding profiles for this compound are not yet well-defined in the literature, representing an area for future investigation.

Structure-Activity Relationship (SAR) Studies for Bioactive Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR studies have revealed key structural features that influence their therapeutic effects. The nature and position of substituents on the quinoline ring significantly impact their biological activity.

In the context of anticancer activity, for example, studies on 6-bromo quinazoline derivatives have shown that different substitutions at other positions on the quinazoline ring affect their cytotoxic potency against cancer cell lines like MCF-7 and SW480. nih.govnih.gov For instance, the presence of an aliphatic linker at the 2-position was found to be potent. nih.govnih.gov Furthermore, in a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, the substitution pattern on a phenyl ring at the 4-position influenced the inhibitory activity towards EGFR, with electron-withdrawing groups generally leading to higher activity.

Regarding antimicrobial activity, the derivatization of the quinoline moiety has been extensively explored. For instance, the introduction of hydroxyimidazolium hybrids to the quinoline scaffold has been shown to yield compounds with notable antifungal and antibacterial activity. nih.govmdpi.com SAR studies on these hybrids indicated that substitution at the C-6 position of the quinoline ring was important for enhancing anti-mycobacterial effects. nih.govmdpi.com

These examples highlight the importance of systematic structural modifications to the quinoline core to modulate biological activity. For this compound, future SAR studies could involve modifications at the methanol (B129727) group, such as esterification or etherification, or the introduction of different substituents at other positions of the quinoline ring to explore and optimize its potential therapeutic activities.

Antimicrobial Research: In Vitro Efficacy Against Microbial Strains

Quinoline derivatives have a long history as antimicrobial agents, with many compounds exhibiting broad-spectrum activity against bacteria and fungi. nih.gov While specific data on the antimicrobial properties of this compound is limited, research on analogous structures provides valuable insights.

Studies on various substituted quinoline derivatives have demonstrated their potential as both antibacterial and antifungal agents. For example, certain quinoline-based hydroxyimidazolium hybrids have shown remarkable in vitro activity against clinically important pathogens. nih.govmdpi.com One such hybrid displayed potent anti-staphylococcal activity with a minimum inhibitory concentration (MIC) value of 2 µg/mL against Staphylococcus aureus and also inhibited Mycobacterium tuberculosis H37Rv with an MIC of 10 µg/mL. nih.gov Other hybrids in the same series exhibited significant antifungal activity against Cryptococcus neoformans with MIC values of 15.6 µg/mL. nih.govmdpi.com

Furthermore, research on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, a related bromo-substituted heterocyclic compound, has demonstrated high antibacterial activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae. mediresonline.orgmediresonline.org The zones of inhibition for this compound were reported to be in the range of 10-16 mm. mediresonline.org These findings suggest that the 6-bromoquinoline (B19933) scaffold present in this compound could contribute to antimicrobial activity, warranting its evaluation against a panel of microbial strains.

Table 1: In Vitro Antimicrobial Activity of Selected Quinoline Analogues

Compound Type Microbial Strain Activity (MIC/Zone of Inhibition) Reference
Quinoline-based hydroxyimidazolium hybrid Staphylococcus aureus MIC: 2 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrid Mycobacterium tuberculosis H37Rv MIC: 10 µg/mL nih.gov
Quinoline-based hydroxyimidazolium hybrids Cryptococcus neoformans MIC: 15.6 µg/mL nih.govmdpi.com

Anticancer Research: In Vitro Studies on Cell Proliferation and Apoptosis Mechanisms

The quinoline scaffold is a key structural motif in a number of anticancer drugs, and numerous quinoline derivatives have been investigated for their antiproliferative and apoptosis-inducing effects in cancer cells.

Research on 6-bromo quinazoline derivatives has shown significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For instance, a series of novel 6-bromo quinazoline-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxicity. One of the most potent compounds exhibited IC50 values of 15.85 ± 3.32 µM against the MCF-7 (human breast adenocarcinoma) cell line and 17.85 ± 0.92 µM against the SW480 (human colon adenocarcinoma) cell line. nih.govnih.gov Importantly, this compound showed selectivity, with a much higher IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line, indicating a degree of specificity for cancer cells. nih.gov

Another study investigated the biological activity of various substituted quinoline derivatives, including 6-bromo-5-nitroquinoline. This compound demonstrated significant antiproliferative activity against rat glioblastoma (C6), human cervical cancer (HeLa), and human colon adenocarcinoma (HT29) cell lines. nih.gov Furthermore, it was found to induce apoptosis, suggesting a potential mechanism for its anticancer effect. nih.gov The functionalization of quinoline derivatives has been shown to influence their cytotoxic effects, indicating that modifications to the core structure can modulate their anticancer properties. brieflands.com

Novel tetrahydroquinoline derivatives have also been shown to induce ROS-mediated apoptosis in glioblastoma cells, with one 4-trifluoromethyl substituted derivative exhibiting IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively. tuni.fituni.fi This compound was found to trigger apoptosis through the activation of Caspase-3/7. tuni.fituni.fi

Table 2: In Vitro Anticancer Activity of Selected Bromo-Quinoline/Quinazoline Analogues

Compound Cell Line IC50 Value (µM) Reference
6-Bromo quinazoline-4(3H)-one derivative MCF-7 15.85 ± 3.32 nih.govnih.gov
6-Bromo quinazoline-4(3H)-one derivative SW480 17.85 ± 0.92 nih.govnih.gov
6-Bromo quinazoline-4(3H)-one derivative MRC-5 (normal) 84.20 ± 1.72 nih.gov
4-Trifluoromethyl substituted tetrahydroquinoline derivative SNB19 38.3 tuni.fituni.fi

Antiviral Research: In Vitro Assessment of Viral Replication Inhibition

The quinoline nucleus is present in several compounds that have been investigated for their antiviral activities. The broad biological activities of quinoline derivatives extend to the inhibition of various viruses, including Zika virus, influenza virus, and coronaviruses. nih.gov

Research on 2,8-bis(trifluoromethyl)quinoline derivatives has demonstrated their ability to inhibit the replication of the Zika virus (ZIKV) in vitro. nih.gov Several of these analogues were found to reduce ZIKV RNA production. nih.gov While not containing a bromo-substituent, this highlights the potential of substituted quinolines as antiviral agents.

Neuropharmacological Research: Investigation of Receptor Antagonism/Agonism (e.g., mGluR1)

Recent research has identified quinoline derivatives as potent and selective noncompetitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). These receptors are implicated in various neurological and psychiatric disorders, making them an attractive target for drug development.

A study on a series of quinoline derivatives led to the discovery of highly potent mGluR1 antagonists. One of the lead compounds demonstrated an antagonist potency with an IC50 of 0.5 nM for the human mGluR1 receptor in a cell-based signal transduction assay. This research highlights the potential of the quinoline scaffold in the development of agents targeting central nervous system disorders.

While direct neuropharmacological studies on this compound have not been reported, the findings on other quinoline derivatives as mGluR1 antagonists suggest a potential avenue for investigation. The structural features of this compound could be conducive to interaction with G protein-coupled receptors like mGluRs. Further research, including binding assays and functional studies on various receptors in the central nervous system, is necessary to explore the neuropharmacological potential of this compound and its analogues.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein. In the context of this compound and its analogues, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents by identifying their interactions with various biological targets.

Computational Approach to Understanding Biological Activity

The biological activity of quinoline derivatives is often explored through in silico studies, which provide insights into their mechanism of action at a molecular level. These computational methods are essential for rational drug design and for understanding the structure-activity relationships (SAR) of novel compounds.

Recent research has focused on the molecular docking of quinoline and quinazoline derivatives to understand their potential as anticancer agents. While specific docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds, such as 6-bromo quinazoline derivatives, provides valuable insights into the potential interactions of the 6-bromoquinoline scaffold.

A study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives investigated their binding affinity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The binding energies of these compounds were calculated to predict their inhibitory potential. For instance, two compounds in this series, 8a and 8c, demonstrated binding energies of -6.7 kcal/mol and -5.3 kcal/mol, respectively, against EGFR nih.gov. These findings suggest that the 6-bromo substitution can contribute favorably to the binding affinity of the quinazoline core to the EGFR active site.

The interactions of these 6-bromo quinazoline analogues with the EGFR active site were characterized by various types of bonds. Common interactions observed included π-π or π-alkyl and hydrophobic interactions with key amino acid residues such as Thr 766, Thr 830, Leu 764, Phe 699, Val 702, Gly 772, Ala 719, Leu 694, and Leu 820 nih.gov. Furthermore, certain derivatives formed hydrogen bonds with residues like Lys 721, which is crucial for the strong interaction between the ligand and the enzyme nih.gov.

The stability of the ligand-protein complex is often further evaluated using molecular dynamics (MD) simulations. For the 6-bromo quinazoline derivatives, MD simulations revealed that the number of hydrogen bonds formed between the ligands and the EGFR protein ranged from 0 to 3, indicating dynamic but stable interactions over the simulation time nih.gov.

While the direct molecular docking data for this compound is not available, the data from its analogues suggest that the 6-bromoquinoline scaffold has the potential to interact with protein targets like EGFR. The bromo group at the 6th position can influence the electronic properties and steric interactions of the molecule within the binding pocket, potentially enhancing its binding affinity. The methanol group at the 2nd position could also participate in hydrogen bonding with the protein, further stabilizing the complex.

Interactive Data Table of Molecular Docking Studies on Analogues of this compound

The following table summarizes the molecular docking results for analogues of this compound from a study on 6-bromo quinazoline derivatives targeting EGFR.

Compound IDTarget ProteinBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
8a EGFR-6.7Thr 766, Thr 830, Leu 764, Phe 699, Val 702, Gly 772, Ala 719, Leu 694, Leu 820π-π/π-alkyl, Hydrophobic
8c EGFR-5.3Thr 766, Thr 830, Leu 764, Phe 699, Val 702, Gly 772, Ala 719, Leu 694, Leu 820π-π/π-alkyl, Hydrophobic
8e EGFRNot specifiedLys 721Hydrogen Bond
8f EGFRNot specifiedLys 721Hydrogen Bond

Research on 6 Bromoquinolin 2 Yl Methanol in Ligand Chemistry and Metal Complexation

Synthesis of (6-Bromoquinolin-2-YL)methanol-Based Ligands

The synthesis of ligands derived from this compound typically involves the chemical modification of the hydroxyl group to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand. Common synthetic strategies would include etherification, esterification, or conversion of the alcohol to a halide followed by nucleophilic substitution. These reactions allow for the incorporation of moieties containing nitrogen, oxygen, sulfur, or phosphorus donor atoms, leading to the formation of, for example, Schiff bases, pincer-type ligands, or other multidentate chelators.

While the general principles of ligand synthesis are well-established, specific examples of ligands synthesized directly from this compound are not widely reported in the accessible scientific literature. The inherent reactivity of the hydroxyl and bromo groups, however, suggests a high potential for creating a diverse library of ligands. For instance, oxidation of the methanol (B129727) group to an aldehyde would open pathways to a wide range of Schiff base ligands through condensation with primary amines.

Table 1: Potential Synthetic Routes for Ligands from this compound

Starting MaterialReagentsPotential Ligand Type
This compound1. SOCl₂2. Bis(diphenylphosphino)ethane (dppe)Diphosphine ligand
This compound1. PCC or DMP (oxidation)2. Aniline derivativeSchiff base ligand
This compound1. NaH2. 2-(Chloromethyl)pyridineN,O-bidentate ligand

Note: This table represents plausible synthetic pathways and not experimentally verified procedures from cited literature.

Characterization of Metal Complexes and Coordination Geometries

Once synthesized, ligands derived from this compound can be reacted with various metal salts to form coordination complexes. The characterization of these complexes is crucial to understanding their structure and properties. Standard analytical techniques would be employed, including single-crystal X-ray diffraction, which provides definitive information about the coordination geometry around the metal center. Other spectroscopic methods such as NMR, IR, and UV-Vis spectroscopy, along with mass spectrometry and elemental analysis, are used to confirm the structure and purity of the complexes.

The coordination geometry of the resulting metal complexes would be dictated by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the denticity and steric bulk of the ligand, and the nature of any counter-ions or solvent molecules involved in the coordination sphere. For instance, a tridentate ligand derived from this compound might form octahedral complexes with transition metals like iron(II) or cobalt(II), or square planar complexes with palladium(II) or platinum(II). The specific coordination modes of the quinoline (B57606) nitrogen, the modified side chain, and potentially the bromo-substituent would be of significant interest.

Catalytic Applications of this compound Metal Complexes

Metal complexes featuring quinoline-based ligands have been extensively investigated for their catalytic activity in a wide range of organic transformations. The electronic properties of the quinoline ring and the stereochemical environment created by the ligand can be fine-tuned to promote specific catalytic reactions. Complexes derived from this compound could potentially find applications in areas such as cross-coupling reactions, hydrogenation, oxidation, and polymerization.

The bromo-substituent on the quinoline ring could play a role in modulating the electronic properties of the metal center, thereby influencing the catalytic activity. Furthermore, this bromo-group could serve as a handle for immobilizing the catalytic complex on a solid support, facilitating catalyst recovery and reuse. However, specific examples of catalytic applications for metal complexes derived from this compound are not readily found in the current body of scientific literature.

Luminescent Properties of Lanthanide Complexes Containing this compound Derivatives

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands, long lifetimes, and large Stokes shifts. However, their direct excitation is often inefficient. The "antenna effect," where an organic ligand absorbs light and transfers the energy to the lanthanide ion, is a common strategy to enhance their emission. Quinoline derivatives are excellent chromophores and have been successfully used as antennas in luminescent lanthanide complexes.

Ligands derived from this compound, with their extended π-system, would be expected to act as effective antennas for sensitizing the luminescence of lanthanide ions such as europium(III) and terbium(III), which emit in the visible region, and neodymium(III) or ytterbium(III), which emit in the near-infrared. The bromo-substituent could also influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and leading to more efficient energy transfer to the lanthanide ion. As with the other sections, detailed studies on the luminescent properties of lanthanide complexes specifically incorporating ligands from this compound are not prevalent in the available literature.

Future Directions and Emerging Research Frontiers for 6 Bromoquinolin 2 Yl Methanol

Development of Green Chemistry Approaches for Synthesis

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. nih.gov The future of synthesizing (6-Bromoquinolin-2-YL)methanol and its analogues lies in the adoption of green chemistry principles to enhance sustainability and efficiency.

Key areas of development include:

Nanocatalysis: The use of metal nanoparticles as catalysts in organic synthesis is a promising green approach. nih.govacs.org Nanocatalysts, such as those based on copper, zinc, and iron, offer high catalytic activity, selectivity, and the potential for recovery and reuse, thus minimizing waste. nih.gov For instance, zinc oxide nanoparticles have been effectively used in the one-pot synthesis of highly functionalized quinoline derivatives in aqueous media. researchgate.net Future research will likely focus on developing specific nanocatalysts for the efficient and environmentally benign synthesis of this compound.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. nih.govnih.gov These methods can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally friendly solvents, including water. nih.govnih.gov The application of these techniques to the synthesis of this compound could lead to more sustainable and economical production processes.

Benign Reaction Media: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. Research into conducting synthetic reactions in water or other green solvents is a critical future direction. The development of synthetic routes for this compound that are compatible with such media will be a key step towards more sustainable manufacturing. chemrxiv.orgmdpi.com

Green Synthesis ApproachPotential Advantages for this compound Synthesis
NanocatalysisHigh efficiency, selectivity, and catalyst recyclability. acs.orgnih.gov
Microwave/UltrasoundReduced reaction times and energy consumption. nih.govnih.gov
Green SolventsMinimized environmental impact and improved safety. chemrxiv.orgmdpi.com

Integration into High-Throughput Screening Platforms for Novel Applications

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid testing of large numbers of compounds for biological activity or desired physical properties. google.ne Integrating this compound and its derivatives into HTS platforms is a critical step in uncovering their therapeutic and technological potential.

Future research in this area will likely involve:

Bioactivity Screening: Quinolines are known to possess a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. acs.orgresearchgate.net HTS can be employed to screen libraries of this compound derivatives against a multitude of biological targets to identify lead compounds for drug development. nih.govnih.gov Cell-based HTS assays, for example, have been used to identify quinoline-based compounds that can activate p53, a key tumor suppressor protein. plos.org

Optimization of Synthesis: HTS methodologies are not limited to biological screening. They can also be used to rapidly optimize reaction conditions for the synthesis of quinoline derivatives. researchgate.netnih.gov By systematically varying catalysts, solvents, and temperatures in a miniaturized format, the most efficient and highest-yielding synthetic routes can be quickly identified.

Discovery of Novel Properties: Beyond bioactivity, HTS can be used to explore other properties of this compound derivatives, such as their potential as fluorescent probes or materials with specific optical or electronic characteristics.

Advanced Characterization Techniques for Deeper Mechanistic Insights

A thorough understanding of the structure-property relationships of this compound is essential for its rational design and application. Advanced characterization techniques will play a pivotal role in providing deeper mechanistic insights into its chemical behavior and interactions.

Emerging frontiers in characterization include:

Spectroscopic and Crystallographic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction are fundamental for elucidating the precise three-dimensional structure of this compound and its derivatives. researchgate.netrsc.org This structural information is crucial for understanding how these molecules interact with biological targets or self-assemble into larger structures. Hirshfeld surface analysis, derived from crystallographic data, can provide detailed insights into intermolecular interactions. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to complement experimental data. researchgate.net These approaches can predict molecular properties, model reaction mechanisms, and provide insights into the electronic structure of molecules, thereby guiding the design of new derivatives with enhanced properties.

Characterization TechniqueInsights Gained for this compound
NMR SpectroscopyElucidation of molecular structure in solution. researchgate.net
X-ray CrystallographyDetermination of solid-state structure and intermolecular interactions. nih.gov
Computational ChemistryPrediction of properties and reaction mechanisms. researchgate.net

Exploration of Self-Assembly and Nanoscale Applications

The ability of molecules to spontaneously organize into well-defined structures, known as self-assembly, is a powerful tool for creating novel nanomaterials. rsc.orgnih.gov The unique structural features of this compound, including the quinoline core and the reactive methanol (B129727) group, make it an interesting candidate for the construction of functional nanoscale assemblies.

Future research directions in this area include:

Supramolecular Chemistry: Investigating the non-covalent interactions that drive the self-assembly of this compound derivatives could lead to the development of new materials with applications in sensing, catalysis, and drug delivery. For example, quinoline derivatives have been shown to form supramolecular self-assembly materials that are responsive to external stimuli. rsc.org

Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles, thereby imparting new properties to them. frontiersin.org For instance, quinoline-coated nanoparticles are being explored for their potential in improving the delivery and efficacy of leishmanicidal drugs. frontiersin.org

Development of Bio-inspired Materials: The quinoline scaffold is present in many natural products with important biological functions. By mimicking these natural systems, it may be possible to design and synthesize self-assembling materials based on this compound with specific biological activities.

Synergistic Research with Artificial Intelligence and Machine Learning for Prediction of Properties and Reactions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. doaj.org This synergy will be instrumental in accelerating the discovery and development of new applications for this compound.

Key areas for the application of AI and ML include:

Property Prediction: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the physicochemical and biological properties of new molecules. mdpi.comsemanticscholar.org This can be used to prioritize the synthesis of this compound derivatives with the most promising characteristics, such as high bioactivity or low toxicity. nih.gov

Reaction Prediction and Synthesis Design: AI tools are being developed to predict the products of chemical reactions and to design efficient synthetic routes. doaj.org These tools can help chemists to identify the most promising pathways for the synthesis of complex this compound derivatives, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com By specifying a set of target properties, these models can generate novel quinoline-based structures, including derivatives of this compound, for further investigation. This approach has the potential to significantly expand the chemical space available for drug discovery and materials science. nih.govpsecommunity.org

AI/ML ApplicationImpact on this compound Research
Property PredictionPrioritization of synthetic targets with desired characteristics. mdpi.comnih.gov
Synthesis DesignIdentification of efficient and novel synthetic routes. doaj.org
De Novo DesignGeneration of novel molecular structures with optimized properties. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.